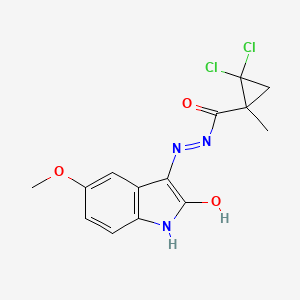
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as FDNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydropyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to involve modulation of the dopaminergic system. 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased dopamine activity may be responsible for the antidepressant and anxiolytic effects of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. Additionally, 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to activate alpha-adrenergic receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may be responsible for the antidepressant and anxiolytic effects of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. Additionally, 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to activate alpha-adrenergic receptors, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied, and its biochemical and physiological effects are well understood. However, 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. One area of interest is the potential use of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in the treatment of neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in these conditions. Additionally, the mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is not fully understood, and further studies are needed to elucidate the pathways involved in its effects. Finally, the development of new analogs of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine may lead to compounds with improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction between 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including reduction of the nitro group to an amine, followed by condensation with the ketone group and reduction of the resulting imine to the corresponding amine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of monoamine oxidase A and B, activation of alpha-adrenergic receptors, and modulation of the dopaminergic system. These effects make 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine a promising candidate for the study of various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-19-11-16(18(23(24)25)12-20(19)27-2)13-22-9-7-15(8-10-22)14-3-5-17(21)6-4-14/h3-7,11-12H,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACJHFRESJWWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)
![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)

![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)